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molecular formula C12H16N4 B8447911 4-Amino-1-(5-cyano-2-pyridyl)-4-methylpiperidine

4-Amino-1-(5-cyano-2-pyridyl)-4-methylpiperidine

Cat. No. B8447911
M. Wt: 216.28 g/mol
InChI Key: RRBKKFGMTYKNQE-UHFFFAOYSA-N
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Patent
US08637546B2

Procedure details

A solution of (5′-cyano-4-methyl-3,4,5,6-tetrahydro-2H-(1,2′)bipyridinyl-4-yl)-carbamic acid benzyl ester (93 mg) and trimethylsilyliodide (62 μL) in acetonitrile (1.5 mL) was heated to 45° C. for 20 minutes. The reaction mixture was cooled and concentrated under reduced pressure. The crude reaction mixture was purified by chromatography (silica gel, eluting with a gradient of 2% MeOH/CH2Cl2/0.1% NH4OH to 6% MeOH/CH2Cl2/0.1% NH4OH) to provide the titled compound (43 mg) as a yellow foam. MS (CI) m/z 217 (M+1)+; 1H NMR (300 MHz, DMSO) δ ppm 8.44 (s, 1H), 7.77 (d, 1H), 6.91 (d, 1H), 3.86-3.78 (m, 2H), 3.59-3.55 (m, 2H), 1.48-1.38 (m, 4H), 1.08 (s, 3H).
Name
(5′-cyano-4-methyl-3,4,5,6-tetrahydro-2H-(1,2′)bipyridinyl-4-yl)-carbamic acid benzyl ester
Quantity
93 mg
Type
reactant
Reaction Step One
Quantity
62 μL
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:10][C:11]1([CH3:25])[CH2:16][CH2:15][N:14]([C:17]2[CH:22]=[CH:21][C:20]([C:23]#[N:24])=[CH:19][N:18]=2)[CH2:13][CH2:12]1)C1C=CC=CC=1.C[Si](I)(C)C>C(#N)C>[NH2:10][C:11]1([CH3:25])[CH2:16][CH2:15][N:14]([C:17]2[CH:22]=[CH:21][C:20]([C:23]#[N:24])=[CH:19][N:18]=2)[CH2:13][CH2:12]1

Inputs

Step One
Name
(5′-cyano-4-methyl-3,4,5,6-tetrahydro-2H-(1,2′)bipyridinyl-4-yl)-carbamic acid benzyl ester
Quantity
93 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(NC1(CCN(CC1)C1=NC=C(C=C1)C#N)C)=O
Name
Quantity
62 μL
Type
reactant
Smiles
C[Si](C)(C)I
Name
Quantity
1.5 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude reaction mixture
CUSTOM
Type
CUSTOM
Details
was purified by chromatography (silica gel
WASH
Type
WASH
Details
eluting with a gradient of 2% MeOH/CH2Cl2/0.1% NH4OH to 6% MeOH/CH2Cl2/0.1% NH4OH)

Outcomes

Product
Name
Type
product
Smiles
NC1(CCN(CC1)C1=NC=C(C=C1)C#N)C
Measurements
Type Value Analysis
AMOUNT: MASS 43 mg
YIELD: CALCULATEDPERCENTYIELD 74.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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